

NVS-STG2: A Technical Guide to a Novel STING Agonist

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of **NVS-STG2**, a novel small molecule agonist of the Stimulator of Interferon Genes (STING) pathway. **NVS-STG2** represents a new class of STING activators, functioning as a molecular glue to induce potent anti-tumor immunity.

Discovery and Development

NVS-STG2 was identified through a series of functional screens of a proprietary compound library conducted by Novartis in collaboration with researchers at the University of Texas Southwestern Medical Center.[1] The screening effort aimed to discover novel activators of human STING.[2][3] This led to the identification of a lead compound, which underwent structural modifications and chemical refinement to yield the more potent **NVS-STG2**.[1] The discovery of **NVS-STG2** and its unique mechanism of action was published in Nature Chemical Biology.[1]

Mechanism of Action: A Molecular Glue for STING Activation

NVS-STG2 employs a novel mechanism to activate the STING pathway, acting as a "molecular glue". Unlike the endogenous ligand cGAMP which binds to the cytosolic ligand-binding domain of STING, **NVS-STG2** targets the transmembrane domain.







Cryo-electron microscopy (Cryo-EM) studies have revealed that **NVS-STG2** binds to a pocket located between the transmembrane domains of adjacent STING dimers. This binding strengthens the interface between these dimers, promoting the formation of higher-order STING oligomers. The activation of STING is dependent on this high-order oligomerization. This allosteric activation mechanism is distinct from other known STING agonists.

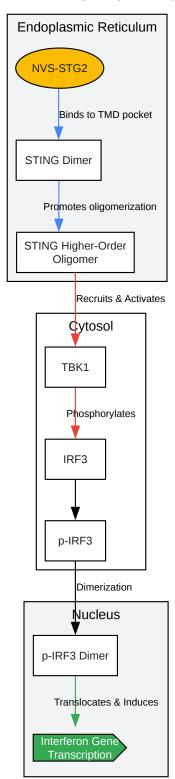
The specific interactions involve the carboxylic acid of **NVS-STG2** forming a salt bridge with arginine 95 (R95) and electrostatic interactions with arginine 94 (R94) at the cytosolic end of the third transmembrane domain of a neighboring STING dimer.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for **NVS-STG2**-mediated STING activation:



NVS-STG2 Signaling Pathway



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Caption: **NVS-STG2** binds to STING dimers, inducing oligomerization and downstream signaling.

Preclinical Data

NVS-STG2 has demonstrated potent and specific activity in a variety of preclinical models.

In Vitro Activity

Assay Type	Cell Line	Parameter	Result
Reporter Gene Assay	THP1-Dual	ISRE-Luc Expression	AC50 = 5.2 μM
Phosphorylation Assay	HEK293T (STING co- transfected)	IRF3 Phosphorylation	Induced STING- dependent phosphorylation
Translocation/Aggreg ation	293T cells	STING Puncta Formation	Caused bright punctate structures with wild-type STING
Oligomerization Assay	Purified hSTING protein	Higher-Order Oligomers	Induced formation of higher-order oligomers
Cytokine Production	Human PBMCs	IFNβ Production	Induced high levels, comparable to cGAMP

In Vivo Antitumor Activity

NVS-STG2 has shown significant anti-tumor activity in syngeneic mouse models with human STING knock-in.



Tumor Model	Mouse Strain	Dosing Regimen	Key Findings
MC38 Colon Carcinoma	hSTING knock-in	800 μg, intratumoral injection (3 times)	Significantly slowed tumor growth
B16-SIY Melanoma	hSTING knock-in	400 μg, 800 μg, intratumoral injection (single dose)	Dose-dependent induction of T cell priming response; Significant increase in plasma IFNy

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of these findings.

ISRE-Luc Reporter Gene Assay in THP1-Dual™ Cells

- Cell Seeding: Seed THP1-Dual[™] cells (InvivoGen) in a 96-well plate at a density of 100,000 cells per well in 180 µL of complete growth medium.
- Compound Addition: Prepare serial dilutions of NVS-STG2 in DMSO and add to the wells (final DMSO concentration <0.5%).
- Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
- Lysis and Reporter Detection: Lyse the cells and measure luciferase activity using a commercially available luciferase assay system according to the manufacturer's instructions.
- Data Analysis: Plot the luciferase signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the AC50.

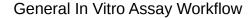
STING-Dependent IRF3 Phosphorylation Assay

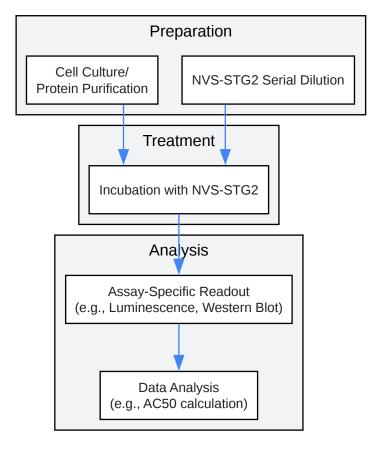
- Transfection: Co-transfect HEK293T cells with plasmids encoding human STING and FLAGtagged IRF3.
- Compound Treatment: 24 hours post-transfection, treat the cells with NVS-STG2 (e.g., 50 μM) or vehicle control for 16 hours.



- Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Western Blotting: Separate cell lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against phosphorylated IRF3 (Ser366) and total IRF3.
- Detection: Use a secondary antibody conjugated to horseradish peroxidase and a chemiluminescent substrate for detection.

Experimental Workflow Diagram





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Caption: A generalized workflow for in vitro characterization of NVS-STG2.

Conclusion and Future Directions



NVS-STG2 is a promising new STING agonist with a unique molecular glue mechanism of action. Its ability to potently activate the STING pathway and elicit anti-tumor immune responses in preclinical models highlights its therapeutic potential. The distinct binding site of **NVS-STG2** on the STING transmembrane domain offers a new avenue for the development of next-generation STING agonists. Furthermore, **NVS-STG2** may act synergistically with other STING activators, such as cGAMP, opening possibilities for combination therapies in immuno-oncology. Further research is warranted to explore the clinical utility of **NVS-STG2** and similar compounds in the treatment of cancer. As of late 2025, there is no publicly available information regarding **NVS-STG2** entering clinical trials.

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